An In-depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride: Properties, Synthesis, and Applications
Foreword: The Strategic Value of Chiral Fluorinated Amines in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates and the use of chiral building blocks are two of the most powerful tactics in modern medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Simultaneously, the precise three-dimensional arrangement of atoms in a chiral molecule is fundamental to its interaction with biological targets, which are themselves chiral.[3] (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride (CAS 1415303-43-3) resides at the intersection of these two critical areas. As a chiral, difluorinated phenylethylamine, it represents a valuable building block for the synthesis of complex pharmaceutical agents, offering a unique combination of stereochemical control and desirable physicochemical properties imparted by the fluorine atoms.[4][5] This guide provides an in-depth technical overview of its chemical properties, potential synthetic routes, and its significance for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a chiral amine salt. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized and inferred from supplier data and the known characteristics of similar chemical entities.
Structural and General Information
| Property | Value | Reference |
| Chemical Name | (S)-1-(2,3-Difluorophenyl)ethanamine hydrochloride | N/A |
| CAS Number | 1415303-43-3 | N/A |
| Molecular Formula | C₈H₁₀ClF₂N | N/A |
| Molecular Weight | 193.62 g/mol | N/A |
| Appearance | Likely a white to off-white powder or liquid | [6] |
| Purity | Typically offered at ≥95% or ≥97% | [6] |
| Storage | Store under inert gas (nitrogen or Argon) at 2-8°C in a tightly closed container. | [7] |
Predicted Physicochemical Data
Spectroscopic and Analytical Characterization
Detailed experimental spectra for (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride are not publicly available. However, a predictive analysis based on its structure provides valuable insight for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While experimental spectra are not available, computational prediction tools can provide an expected spectral profile.[4][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the chiral center, the methyl protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to the fluorine substitutions. The methine proton would appear as a quartet, and the methyl group as a doublet.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms. The carbons attached to fluorine would exhibit characteristic splitting (C-F coupling).
The following diagram illustrates the workflow for NMR-based structural confirmation.
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]+ would be at m/z corresponding to C₈H₉F₂N. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis and Manufacturing
The synthesis of chiral phenylethylamines is a well-established area of organic chemistry.[1] A common and efficient method for preparing compounds like (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE is through the asymmetric reductive amination of the corresponding ketone.[12][13]
Proposed Synthetic Pathway: Asymmetric Reductive Amination
This pathway involves two main steps: the formation of an imine from 2,3-difluoroacetophenone and an ammonia source, followed by asymmetric reduction to the desired chiral amine.
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on established methods for similar transformations and should be optimized for specific laboratory conditions.[13][14]
Step 1: Imine Formation and In Situ Asymmetric Reduction
-
To a solution of 2,3-difluoroacetophenone (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) is added an ammonia source, such as ammonium acetate (excess, e.g., 10 eq).
-
A chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) is added (0.5-5 mol%).
-
A reducing agent, such as a Hantzsch ester or sodium borohydride, is added.[15] The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by TLC or LC-MS.
Step 2: Work-up and Isolation of the Free Base
-
The reaction mixture is quenched, for example, with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude (S)-1-(2,3-difluorophenyl)ethanamine.
Step 3: Hydrochloride Salt Formation
-
The crude amine is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate.
-
A solution of hydrogen chloride in a solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.
-
The resulting precipitate, (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.
Applications in Research and Drug Development
Chiral phenylethylamines are crucial building blocks in the synthesis of a wide range of biologically active compounds.[5][16] The presence of the 2,3-difluorophenyl moiety in this particular molecule offers specific advantages:
-
Metabolic Stability: The carbon-fluorine bond is very strong, and the presence of fluorine atoms can block sites of metabolism, potentially increasing the half-life of a drug.[1][2]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine, which can be beneficial for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[9]
This building block is therefore of significant interest for the synthesis of novel compounds targeting a variety of therapeutic areas, including neuroscience, oncology, and infectious diseases.
Safety and Handling
As with any chemical, (S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[7]
-
Hazard Classification (Inferred): Based on similar compounds, it is likely to be harmful if swallowed and may cause skin and eye irritation.[5][6]
-
First Aid:
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
(S)-1-(2,3-DIFLUOROPHENYL)ETHANAMINE hydrochloride is a specialized chiral building block with significant potential in drug discovery and development. Its unique combination of stereochemistry and fluorine substitution provides medicinal chemists with a valuable tool for creating novel therapeutics with potentially improved properties. While detailed experimental data for this specific compound remains limited in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic approach, and its strategic importance in the field. Further research and publication of experimental data will undoubtedly enhance its utility and application in the scientific community.
References
-
Skarżewski, J., & Wosińska-Hrydczuk, M. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4984. Available at: [Link]
-
Dalton Transactions. (2020). General synthetic scheme for the preparation of chiral α-phenylethylamines. ResearchGate. Available at: [Link]
-
Chem-Impex. (n.d.). L-1-Phenylethylamine: A Versatile Chiral Auxiliary for Advanced Asymmetric Synthesis. Available at: [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
-
ChemAxon. (n.d.). NMR Predictor. Available at: [Link]
-
Yoon, U. H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20288. Available at: [Link]
-
Szostak, M., & Szostak, K. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. Canadian Journal of Chemistry, 85(10), 693-699. Available at: [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Available at: [Link]
-
Pharmaffiliates. (n.d.). (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. Available at: [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Available at: [Link]
-
Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]
-
Brandt, S. D., et al. (2013). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 5(8), 687-700. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. Available at: [Link]
-
Chem-Impex. (n.d.). 2-(4-Fluorophenyl)-2-Phenylethylamine Hydrochloride. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
-
Tao, Y., et al. (2025). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. Available at: [Link]
-
Weisman, G. R., et al. (1990). Synthesis of chiral .alpha.-alkyl phenethylamines via organometallic addition to chiral 2-aryl-1,3-oxazolidines. The Journal of Organic Chemistry, 55(19), 5403-5405. Available at: [Link]
Sources
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.fr [fishersci.fr]
- 8. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]
- 9. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. d-nb.info [d-nb.info]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
